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This guide provides troubleshooting assistance for common issues encountered during

geometry optimization calculations using MOPAC. It is intended for researchers, scientists, and

professionals in drug development and computational chemistry.

Frequently Asked Questions (FAQs)
Q1: My geometry optimization is not converging and I
see the error "EXCESSIVE NUMBER OF OPTIMIZATION
CYCLES." What should I do?
This is one of the most common issues in MOPAC. It indicates that the calculation has reached

the maximum number of allowed steps without finding a stationary point on the potential energy

surface.

Troubleshooting Steps:

Check the Initial Geometry: A poor starting structure is a frequent cause of convergence

failure. Ensure that your initial bond lengths, angles, and dihedral angles are reasonable.

Visualize the input structure to check for any obvious problems like overlapping atoms.

Increase Optimization Cycles: If the geometry seems to be steadily improving but just needs

more time, you can increase the maximum number of cycles using the CYCLES keyword.

For example, CYCLES=500.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1609853?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Switch the Optimizer: The default optimizer might not be the best for every system. Try

switching to the Eigenvector Following (EF) routine, which can be more robust for complex

potential energy surfaces. Use the EF keyword.

Reset the Hessian: Sometimes, the optimizer's search direction becomes unhelpful.

Resetting the Hessian matrix can help. This can be done using the RECALC=N keyword,

where N is the number of cycles after which the Hessian is recalculated (e.g., RECALC=10).

Refine Search Criteria: For difficult cases, you can try tightening the convergence criteria

using the PRECISE keyword. This will require the optimizer to meet stricter conditions for the

gradient norm.

Q2: MOPAC terminates with a "GEOMETRY IS BAD" or
similar error message immediately. What does this
mean?
This error typically points to a significant problem with the input structure that prevents the

calculation from even starting.

Common Causes:

Unrealistic Bond Distances: Atoms may be too close together (leading to high steric

repulsion) or too far apart. Most chemical bonds fall within a well-known range of lengths.

Incorrect Connectivity: The defined atomic connectivity does not represent a chemically

sensible molecule.

Data Entry Errors: There might be typos in the input file, such as incorrect atom symbols or

coordinates.

Resolution Workflow:

The following diagram illustrates a systematic approach to resolving issues with the initial

geometry.
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Start: 'GEOMETRY IS BAD' Error

Visualize Input Structure

Identify Unrealistic Geometry
(e.g., atom clashes, strange bonds)

Correct Structure in Molecular Editor

Review Input File for Typos

If no visual errors

Resubmit MOPAC Job

Fix Errors in Atom Symbols or Coordinates
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Start: Optimization Fails to Converge

Did it reach max cycles?

Add or Increase `CYCLES=N`

Yes

Is the energy oscillating?

No

Optimization Converges

Add `PRECISE` keyword

Yes

Switch to `EF` optimizer

Try a smaller `GNORM` value

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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